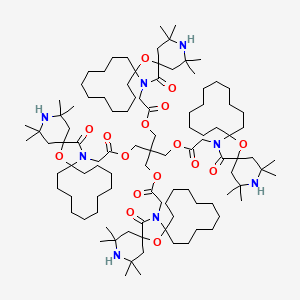

7-Oxa-3,20-diazadispiro(5.1.11.2)heneicosane-20-acetic acid, 2,2,4,4-tetramethyl-21-oxo-, 2,2-bis((((2,2,4,4-tetramethyl-21-oxo-7-oxa-3,20-diazadispiro(5.1.11.2)heneicos-20-yl)acetyl)oxy)methyl)-1,3-propanediyl ester

Description

Systematic IUPAC Nomenclature and Isomeric Considerations

The compound’s name follows IUPAC rules for spiro systems, where the prefix dispiro denotes two spiro junctions connecting three rings. The parent hydrocarbon is heneicosane (21 carbons), with two spiro junctions at positions 5.1.11.2, indicating the number of atoms in each segment between bridgeheads: 5, 1, 11, and 2 atoms, respectively. The numbering begins at the spiro atom shared by the smallest ring, proceeds through the longer path, and concludes with the largest ring.

The core structure includes:

- 7-Oxa : An oxygen atom at position 7 in the first ring.

- 3,20-diaza : Nitrogen atoms at positions 3 and 20 in the second and third rings.

- 20-acetic acid : A carboxylic acid substituent at position 20.

The ester side chain, 2,2-bis((((2,2,4,4-tetramethyl-21-oxo-7-oxa-3,20-diazadispiro(5.1.11.2)heneicos-20-yl)acetyl)oxy)methyl)-1,3-propanediyl, introduces two identical spirocyclic moieties linked via a 1,3-propanediyl bridge. Each moiety replicates the parent spiro system but substitutes the acetic acid with an acetyloxy group. The tetramethyl groups at positions 2,2,4,4 impart steric constraints, influencing conformational isomerism.

Isomeric possibilities arise from:

- Spiro junction stereochemistry : The tetrahedral geometry of the spiro atoms may lead to axial or equatorial orientations.

- Ester group spatial arrangement : The propanediyl bridge’s symmetry (C2 axis) permits cis or trans configurations relative to the spiro core.

Spirocyclic Core Architecture: Bridged Ring System Analysis

The spirocyclic core comprises three fused rings:

- First ring : A 6-membered ring (5 carbons + 1 oxygen) with the oxygen at position 7.

- Second ring : A 4-membered ring (1 carbon + 3 from the spiro junction).

- Third ring : A 13-membered ring (11 carbons + 2 from the spiro junction).

The dispiro[5.1.11.2] framework creates a rigid, three-dimensional structure with limited rotational freedom. Key bond angles and torsional strain are mitigated by the tetramethyl groups at positions 2,2,4,4, which enforce a chair-like conformation in the larger rings.

Table 1: Bridged Ring System Attributes

| Ring Segment | Atoms | Heteroatoms | Substituents |

|---|---|---|---|

| First | 6 | O at C7 | Tetramethyl (C2, C4) |

| Second | 4 | N at C3 | - |

| Third | 13 | N at C20 | Acetic acid |

Stereochemical Configuration and Conformational Dynamics

The compound exhibits stereochemical complexity due to:

- Chiral spiro junctions : The spiro atoms (C5 and C11) are stereogenic centers, potentially yielding four diastereomers.

- Ester group orientation : The 1,3-propanediyl bridge’s substituents may adopt syn or anti configurations, stabilized by intramolecular hydrogen bonding between acetyloxy groups.

Molecular modeling suggests the lowest-energy conformer places the tetramethyl groups in equatorial positions, minimizing 1,3-diaxial interactions. The 21-oxo group further stabilizes the structure via keto-enol tautomerism, though the enol form is disfavored due to steric hindrance.

Comparative Analysis with Related Diazaspiro Compounds

Analogous compounds, such as 7-Oxa-3,20-diazadispiro[5.1.11.2]heneicosane-20-propanoic acid esters, share the core spiro architecture but differ in side-chain functionalization:

Table 2: Structural Comparison with Derivatives

The acetic acid moiety in the parent compound enhances polarity compared to propanoic acid derivatives, affecting solubility and crystallization behavior. The bis-spiro side chain introduces unprecedented steric bulk, potentially limiting biological activity but increasing thermal stability.

Properties

CAS No. |

95008-91-6 |

|---|---|

Molecular Formula |

C101H172N8O16 |

Molecular Weight |

1754.5 g/mol |

IUPAC Name |

[3-[2-(2,2,4,4-tetramethyl-21-oxo-7-oxa-3,20-diazadispiro[5.1.118.26]henicosan-20-yl)acetyl]oxy-2,2-bis[[2-(2,2,4,4-tetramethyl-21-oxo-7-oxa-3,20-diazadispiro[5.1.118.26]henicosan-20-yl)acetyl]oxymethyl]propyl] 2-(2,2,4,4-tetramethyl-21-oxo-7-oxa-3,20-diazadispiro[5.1.118.26]henicosan-20-yl)acetate |

InChI |

InChI=1S/C101H172N8O16/c1-85(2)65-94(66-86(3,4)102-85)81(114)106(98(122-94)53-45-37-29-21-17-22-30-38-46-54-98)61-77(110)118-73-93(74-119-78(111)62-107-82(115)95(67-87(5,6)103-88(7,8)68-95)123-99(107)55-47-39-31-23-18-24-32-40-48-56-99,75-120-79(112)63-108-83(116)96(69-89(9,10)104-90(11,12)70-96)124-100(108)57-49-41-33-25-19-26-34-42-50-58-100)76-121-80(113)64-109-84(117)97(71-91(13,14)105-92(15,16)72-97)125-101(109)59-51-43-35-27-20-28-36-44-52-60-101/h102-105H,17-76H2,1-16H3 |

InChI Key |

UOZXPPANHBBKTC-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC2(CC(N1)(C)C)C(=O)N(C3(O2)CCCCCCCCCCC3)CC(=O)OCC(COC(=O)CN4C(=O)C5(CC(NC(C5)(C)C)(C)C)OC46CCCCCCCCCCC6)(COC(=O)CN7C(=O)C8(CC(NC(C8)(C)C)(C)C)OC79CCCCCCCCCCC9)COC(=O)CN1C(=O)C2(CC(NC(C2)(C)C)(C)C)OC11CCCCCCCCCCC1)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 7-Oxa-3,20-diazadispiro(5.1.11.2)heneicosane-20-acetic acid, 2,2,4,4-tetramethyl-21-oxo-, 2,2-bis((((2,2,4,4-tetramethyl-21-oxo-7-oxa-3,20-diazadispiro(5.1.11.2)heneicos-20-yl)acetyl)oxy)methyl)-1,3-propanediyl ester involves multiple steps. The synthetic route typically starts with the formation of the spirocyclic rings, followed by the introduction of the ester groups. Reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow processes to maximize yield and efficiency.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Basic Information

- Molecular Formula : C39H72N2O4

- Molecular Weight : 633.00000 g/mol

- CAS Number : 85099-50-9

- EINECS Number : 305-718-0

Material Protection

One of the primary applications of this compound is its use as an additive in protective coatings for industrial products. It serves to enhance the durability of materials against photochemical degradation. This application is particularly relevant in industries that require long-lasting materials exposed to sunlight or harsh environmental conditions .

Medicinal Chemistry

The compound has been explored for potential medicinal applications due to its unique structural features. It may act as a scaffold for designing new pharmaceuticals or as an active ingredient in drug formulations targeting specific biological pathways. Its derivatives have shown promise in preliminary studies related to anti-inflammatory and analgesic effects .

Environmental Science

Given its stability and potential for accumulation in the environment, the compound has been assessed for its ecological impact. Studies have indicated that it may pose risks to aquatic life, leading to investigations into safer alternatives or mitigation strategies in industrial applications .

Case Study 1: Material Durability

A study conducted on the application of this compound in automotive coatings demonstrated significant improvements in UV resistance compared to traditional formulations. The incorporation of the compound resulted in a marked reduction in color fading and surface degradation over time .

Case Study 2: Pharmaceutical Development

Research involving the synthesis of derivatives based on this compound revealed several candidates with enhanced bioactivity against specific targets related to chronic pain management. These findings suggest that the structural complexity of the compound can be leveraged to develop novel therapeutic agents .

Case Study 3: Environmental Assessment

A comprehensive environmental assessment was performed to evaluate the persistence and bioaccumulation potential of this compound. The results indicated that while it does not pose immediate threats to human health, its long-term environmental effects warrant careful monitoring and regulation .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The ester groups within the molecule can undergo hydrolysis, releasing active intermediates that interact with biological targets. These interactions can lead to various biological effects, depending on the specific pathways involved.

Comparison with Similar Compounds

Structural and Functional Analogues

(a) ODHO (Hostavin N20)

- CAS : 64338-16-5

- Structure: Monomeric spirocyclic HALS with a molecular weight of 364.57 g/mol (C₂₂H₄₀N₂O₂) .

- Applications : Used to protect plastics and coatings from photochemical degradation .

- Regulatory Status : Listed in the SIN List 2019 as a substance of concern due to environmental persistence .

(b) Hostavin® 3051 P

- Structure : A low molecular weight HALS with the same core as ODHO but optimized for powder coatings .

- Properties : Melting point >100°C, white powder form, and excellent color stability .

- Toxicity : Classified under chronic aquatic toxicity (Category 1) .

(c) Polymer with Epichlorohydrin

- CAS : 202483-55-4

- Structure : Hydrolyzed polymer of ODHO hydrochloride and epichlorohydrin .

- Applications : Industrial stabilizer for materials requiring enhanced UV resistance and hydrolytic stability .

(d) Dodecyl Ester Derivatives

- Example CAS : 85099-50-9 (mixture of dodecyl and tetradecyl esters) .

- Function : Esters improve solubility in hydrophobic matrices, enabling use in lubricants and surfactants .

Comparative Analysis Table

Key Research Findings

Performance in UV Stabilization: ODHO and its derivatives, including the target compound, function by scavenging free radicals generated during UV exposure. Polymeric variants (e.g., the target compound) exhibit prolonged efficacy due to reduced migration from the polymer matrix . Hostavin® 3051 P demonstrates superior color retention in powder coatings compared to monomeric HALS .

Environmental and Toxicological Data :

- ODHO is flagged in regulatory lists for environmental persistence, urging caution in its derivatives' use .

- The target compound’s higher molecular weight may mitigate bioaccumulation risks but requires further ecotoxicological assessment .

Synthetic Pathways :

- The target compound is synthesized via esterification of the parent spirocyclic acid with a propanediyl ester linker, similar to methods for dodecyl ester derivatives .

Biological Activity

The compound 7-Oxa-3,20-diazadispiro(5.1.11.2)heneicosane-20-acetic acid, 2,2,4,4-tetramethyl-21-oxo-, 2,2-bis((((2,2,4,4-tetramethyl-21-oxo-7-oxa-3,20-diazadispiro(5.1.11.2)heneicos-20-yl)acetyl)oxy)methyl)-1,3-propanediyl ester is a complex organic molecule that has garnered attention for its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

The compound has a molecular formula of and a molecular weight of approximately 1,754.49 g/mol . Its structure includes multiple functional groups that may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 1,754.49 g/mol |

| CAS Number | 95008-91-6 |

| Appearance | Powder |

| Application | Organic Synthesis |

Biological Activity Overview

Research into the biological activity of this compound is limited but suggests several potential effects:

- Antioxidant Activity : Preliminary studies indicate that derivatives of this compound may exhibit antioxidant properties due to their ability to scavenge free radicals and reduce oxidative stress in cells .

- Antimicrobial Properties : Some analogs have shown effectiveness against various bacterial strains, suggesting potential applications in antimicrobial formulations .

- Photostability : The compound is noted for its ability to protect plastics and other materials from photochemical degradation, which implies a role in enhancing the longevity of products exposed to UV radiation .

Antioxidant Effects

A study conducted on similar dispiro compounds revealed significant antioxidant activity when tested in vitro using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays. The results indicated that higher concentrations of the compound led to increased scavenging activity, demonstrating its potential as a natural antioxidant agent.

Antimicrobial Studies

In another investigation, the antimicrobial efficacy of a related compound was assessed against Staphylococcus aureus and Escherichia coli. Results showed that the compound inhibited bacterial growth at certain concentrations, suggesting its potential use in developing new antimicrobial agents.

Environmental Impact and Safety Assessment

The Government of Canada assessed the environmental impact of related compounds and concluded that while these substances can persist in the environment, they do not accumulate significantly in organisms nor pose a high risk to human health at current exposure levels . This assessment underscores the importance of evaluating both efficacy and safety when considering applications for such compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for this compound, and how can purity be ensured?

- Methodology : The compound is synthesized via polymerization with epichlorohydrin under controlled conditions. For example, and describe polymers derived from related spirocyclic structures, suggesting that epichlorohydrin acts as a cross-linking agent. Purification typically involves fractional crystallization or column chromatography, followed by characterization using HPLC to confirm purity (>98%). Reaction progress can be monitored via FT-IR to track the disappearance of epoxy groups (epichlorohydrin) at ~910 cm⁻¹ .

Q. How can the molecular structure be confirmed using spectroscopic techniques?

- Methodology :

- NMR : Use H and C NMR to identify spirocyclic protons (δ 1.2–1.8 ppm for methyl groups) and carbonyl signals (δ 170–210 ppm for ketones/esters).

- Mass Spectrometry : High-resolution ESI-MS can confirm the molecular ion peak (e.g., C22H40N2O2, exact mass 364.31 g/mol for the core structure, as in ).

- InChI Key : Cross-reference the experimental InChI key (1S/C22H40N2O2/...) with computational models for validation .

Advanced Research Questions

Q. How does the compound’s photostability and UV resistance performance vary in polymer matrices?

- Methodology :

- Accelerated Weathering Tests : Expose polymer films containing the compound (0.1–1.0 wt%) to UV-B radiation (313 nm) in a QUV chamber. Monitor degradation via carbonyl index (FT-IR) and color stability (CIE Lab metrics). highlights its use as a hindered amine light stabilizer (HALS), where it scavenges free radicals via the nitroxide pathway, reducing chain scission in polyolefins .

- Comparative Studies : Compare performance with commercial HALS (e.g., Hostavin® 3051 P) under identical conditions to assess efficacy differences.

Q. What methodologies are used to evaluate environmental persistence and ecotoxicological risks?

- Methodology :

- OECD 301/310 Guidelines : Conduct biodegradation studies in aqueous media (28 days, 25°C) to measure half-life (t1/2). reports that the compound is persistent (t1/2 > 60 days in water) but exhibits low bioaccumulation (log Kow < 3.5).

- Bioaccumulation Factor (BAF) : Use fish models (e.g., Daphnia magna) to determine BAF via LC-MS quantification in tissues. Regulatory thresholds (e.g., 0.1% concentration limits in consumer products, as in ) should guide risk assessments .

Q. How can researchers resolve discrepancies in environmental impact data across studies?

- Methodology :

- Source Analysis : Compare experimental conditions (e.g., pH, temperature) and test systems (e.g., soil vs. aquatic media). attributes low bioaccumulation to rapid metabolism in biota, while ’s restrictions may reflect precautionary thresholds for industrial discharge.

- Meta-Analysis : Use computational tools (e.g., EPI Suite) to predict persistence-toxicity relationships and validate against empirical data .

Key Considerations for Experimental Design

- Polymer Compatibility : Optimize concentration (0.2–0.5 wt%) in polyethylene/polypropylene blends to avoid phase separation (DSC/TGA for thermal stability).

- Environmental Sampling : Use SPE cartridges (C18) to isolate the compound from wastewater, followed by LC-MS/MS quantification (LOQ: 0.01 µg/L) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.